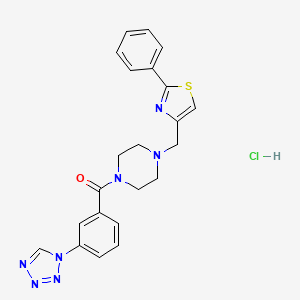

![molecular formula C20H18ClN3OS B2368361 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 450340-85-9](/img/structure/B2368361.png)

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Application as Antibacterial and Antifungal Agents : Research has led to the synthesis of novel derivatives, including those with a thienopyrazol backbone, showing promising antibacterial and antifungal activities. These synthesized compounds are being compared with standard drugs to evaluate their potency against microbial infections (Behalo, 2010).

Anticancer Activity

- Potential Anticancer Agents : Derivatives have been synthesized and evaluated for their anticancer activities. Molecular docking studies and evaluations at national cancer institutes have revealed certain compounds showing higher potency against cancer cell lines, suggesting a significant potential for use in cancer therapy (Katariya et al., 2021).

Anti-inflammatory Activity

- Development as Anti-inflammatory Agents : The synthesis of new N-Pyrazolylbenzamide derivatives has been explored, showing good anti-inflammatory activity in models like carrageenan-induced paw edema. These findings suggest their potential use in treating inflammation-related conditions (Fatima et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit mitochondrial respiration in fungi

Mode of Action

It can be inferred from similar compounds that it may inhibit mitochondrial respiration . This inhibition could potentially lead to the disruption of energy production within the cell, leading to cell death.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound may affect the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to cell death by disrupting energy production within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds have been found to bioaccumulate in aquatic organisms . , which could lead to long-term environmental persistence

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-12-6-7-14(8-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOUGTUDUQRVQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)

![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)

![2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368285.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)